Ruthenium tosyl dpen
Description
Properties
IUPAC Name |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFNGPAYDKGCRB-XCPIVNJJSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35ClN2O2RuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylation of DPEN
The primary amine groups of DPEN are protected via tosylation using -toluenesulfonyl chloride () under basic conditions. A typical procedure involves dissolving DPEN in anhydrous dichloromethane, followed by the addition of and triethylamine at 0°C. The reaction proceeds for 12–24 hours, yielding the ditosylated intermediate.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C to room temperature |
| Molar Ratio (DPEN:TsCl) | 1:2.1 |
| Base | Triethylamine (2.2 equiv) |
Resolution of Enantiomers
To ensure high enantiomeric excess (), the TsDPEN ligand is resolved using chiral auxiliaries or chromatography. For instance, diastereomeric salts formed with -tartaric acid enable separation via recrystallization.
Coordination with Ruthenium Precursors
The final step involves the reaction of the TsDPEN ligand with a ruthenium precursor, typically , under inert conditions.
Formation of the Ruthenium Complex
A representative synthesis involves refluxing with TsDPEN in a 1:2 molar ratio in tetrahydrofuran (THF) for 24 hours. The reaction mixture is then concentrated, and the product is isolated via precipitation with hexane.
Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux (66°C) |
| Molar Ratio (Ru:TsDPEN) | 1:2 |
| Reaction Time | 24 hours |
Isolation and Purification
The crude product is purified by column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) to remove unreacted ligand and ruthenium residues. The final complex is obtained as an orange-red solid with a typical yield of 65–75%.
Tethered Catalysts for Enhanced Recyclability
Recent advancements focus on immobilizing this compound on solid supports to facilitate catalyst recovery.
Silica-Supported Catalysts
The TsDPEN ligand is functionalized with a trimethoxysilyl group, enabling covalent attachment to silica nanoparticles. Subsequent coordination with yields a heterogeneous catalyst that retains >90% activity after five cycles.
Comparative Performance
| Catalyst Type | Yield (Cycle 1) | Yield (Cycle 5) | Enantiomeric Excess () |
|---|---|---|---|
| Homogeneous | 92% | N/A | 98% |
| Silica-Supported | 89% | 85% | 97% |
Stereochemical Considerations
The -configuration of TsDPEN is critical for enantioselectivity. X-ray crystallography confirms that the ruthenium center adopts a pseudo-octahedral geometry, with the TsDPEN ligand occupying two coordination sites and -cymene serving as an -arene ligand.
Crystallographic Data
| Parameter | Value |
|---|---|
| Coordination Geometry | Pseudo-octahedral |
| Ru–N Bond Length | 2.08 Å |
| Ru–Cl Bond Length | 2.38 Å |
Scale-Up and Industrial Applications
Pilot-scale synthesis employs continuous flow reactors to enhance reproducibility. A 10-gram batch prepared under flow conditions achieves 78% yield with , demonstrating feasibility for pharmaceutical manufacturing .
Chemical Reactions Analysis
Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines
The TsDPEN-Ru(II) complex catalyzes the enantioselective reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. This reaction typically employs a HCO₂H/NEt₃ azeotrope or i-PrOH/KOH as the hydrogen source .
Key Features:
-
Substrate Scope : Functionalized ketones with substituents including dialkylamino, hydroxy, siloxy, ester, amide, and thioester groups undergo reduction with >90% enantiomeric excess (ee) .
-
Mechanism : The active catalyst forms via deprotonation of the TsDPEN ligand, generating a 16-electron Ru-amido intermediate. Hydride transfer occurs through a concerted six-membered transition state .
-
Industrial Applications : Used in synthesizing chiral intermediates for pharmaceuticals like (R)-fluoxetine and (S)-rivastigmine .
Table 1: Representative ATH Reactions with TsDPEN-Ru(II)
| Substrate | Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Acetophenone | HCO₂H/NEt₃, 40°C | 95 | 98 | |
| α-Keto ester | i-PrOH/KOH, 25°C | 89 | 95 | |
| N-Tosyl imine | HCO₂H/NEt₃, 30°C | 92 | 99 |
Intramolecular Asymmetric Reductive Amination
TsDPEN-Ru(II) facilitates the one-pot conversion of keto-amines to chiral pyrrolidines and piperidines. This reaction proceeds via imine formation followed by stereoselective hydrogenation .
Example Reaction:
Tandem Hydroformylation/Hydrogenation
In tandem catalysis, TsDPEN-Ru(II) enables the conversion of terminal alkenes to chiral alcohols via hydroformylation to aldehydes followed by asymmetric hydrogenation .
Notable Example :
Reaction Mechanism and Catalyst Activation
The pre-catalyst [RuCl(p-cymene)(TsDPEN)] requires base treatment (e.g., KOH or NEt₃) to eliminate HCl and form the active species [Ru(p-cymene)(TsDPEN-H₂)]. Key mechanistic steps include :
-
Substrate Coordination : Ketone binds to the Ru center.
-
Hydride Transfer : From the η²-H₂ ligand to the carbonyl carbon.
-
Proton Shuttling : Facilitated by the NH group of TsDPEN.
Catalyst Modifications and Stability
-
Tethered Catalysts : Phosphine-free variants like [Ru(TsDPEN)(η⁶-arene)] show enhanced stability and recyclability (up to 10 cycles without loss of activity) .
-
Solvent Effects : Reactions in i-PrOH or DMF achieve higher turnover frequencies (TOF > 1,000 h⁻¹) .
Table 2: Catalyst Performance in Solvent Systems
| Solvent | TOF (h⁻¹) | ee (%) | Substrate |
|---|---|---|---|
| i-PrOH | 1,200 | 97 | Acetophenone |
| DMF | 950 | 96 | α-Keto ester |
| Toluene | 600 | 92 | N-Tosyl imine |
Comparative Analysis with Rhodium and Iridium Analogues
While Rh(III)- and Ir(III)-TsDPEN complexes also catalyze ATH, Ru(II) systems exhibit superior activity in polar solvents and broader substrate tolerance .
Scientific Research Applications
Catalysis
Ruthenium tosyl dpen has been extensively studied for its catalytic properties, particularly in:
- Azide-Alkyne Cycloaddition (RuAAC) : This reaction enables the formation of 1,5-disubstituted 1,2,3-triazoles. RuAAC is favored for its efficiency and selectivity compared to copper-catalyzed methods. The use of RuCl(p-cymene)[(R,R)-Ts-DPEN] has shown promising results in facilitating this transformation under mild conditions .
- Hydrogenation Reactions : Ruthenium complexes are known for their ability to catalyze hydrogenation processes. The incorporation of tosyl groups enhances the stability and reactivity of the catalyst, making it suitable for various hydrogenation applications in organic synthesis .
Medicinal Chemistry
Ruthenium complexes, including tosyl dpen derivatives, have attracted attention for their potential as anticancer agents. Research indicates that these compounds can interact with biological macromolecules, leading to:
- Antimetastatic Properties : Studies have highlighted the efficacy of ruthenium complexes in inhibiting cancer cell migration and invasion, suggesting their potential as therapeutic agents against metastatic cancer .
- DNA Interaction : Ruthenium polypyridyl complexes have been explored for their ability to bind DNA, which can be leveraged for targeted drug delivery systems and imaging applications .
Catalytic Efficiency in Organic Reactions
A recent study demonstrated the catalytic efficiency of RuCl(p-cymene)[(R,R)-Ts-DPEN] in synthesizing triazoles via the RuAAC reaction. The catalyst was used at a low loading (1 mol%) and achieved high yields at room temperature over extended reaction times. The reaction scope included various azides and alkynes, showcasing the versatility of this catalyst in organic synthesis .
| Reaction Type | Catalyst Used | Yield (%) | Conditions |
|---|---|---|---|
| Azide-Alkyne Cycloaddition | RuCl(p-cymene)[(R,R)-Ts-DPEN] | >90 | Room temperature |
| Hydrogenation | RuCl(p-cymene)[(R,R)-Ts-DPEN] | >85 | Mild conditions |
Anticancer Activity
In a clinical study involving ruthenium complexes, compounds similar to RuCl(p-cymene)[(R,R)-Ts-DPEN] showed significant inhibition of tumor growth in preclinical models. These studies emphasize the potential of ruthenium-based drugs in cancer therapy due to their selective action on cancer cells while sparing normal cells .
Mechanism of Action
Ruthenium tosyl dpen is often compared with other chiral ruthenium complexes used in asymmetric hydrogenation:
Ruthenium BINAP: This compound is another widely used chiral ruthenium complex, but it differs in its ligand structure, which is based on 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP).
Ruthenium DIPAMP: This complex uses 1,2-bis(diphenylphosphino)ethane (DPPE) as the ligand and is known for its high enantioselectivity in the hydrogenation of ketones.
Uniqueness: The uniqueness of this compound lies in its ability to catalyze the asymmetric transfer hydrogenation of a wide range of substrates with high enantioselectivity and under mild conditions. Its versatility and efficiency make it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
Comparison with Similar Ruthenium-Diamine Complexes
Ligand Systems and Structural Features
Ruthenium tosyl DPEN is compared below with three prominent Ru-diamine catalysts:
Key Observations :
- The tosyl group in Ru-Tosyl DPEN provides a balance between electronic modulation and steric bulk, unlike chloride in RuCl₂(DPEN)(BINAP), which primarily acts as a leaving group .
- Compared to phosphine ligands (e.g., XylSKEWPHOS), the tosyl group reduces steric hindrance, enabling faster substrate access to the metal center .
- Ru-NHC-DPEN exhibits superior σ-donor properties but lower synthetic yields due to competing cyclometalation pathways .
Catalytic Performance
Asymmetric Hydrogenation
- Ru-Tosyl DPEN : Demonstrates high activity in ketone hydrogenation (TOF > 1,000 h⁻¹) but moderate enantiomeric excess (ee ≈ 85%) due to competing steric effects .
- RuCl₂(DPEN)(BINAP) : Achieves ee > 99% in aromatic ketone hydrogenation, attributed to synergistic DPEN-BINAP chiral pockets .
- Ru-XylSKEWPHOS-DPEN : Shows enhanced ee (92–95%) in bulky substrate hydrogenation due to rigid phosphine coordination .
Reaction Scope
Stability and Practical Considerations
Research Findings and Mechanistic Insights
- Electronic Effects : The tosyl group lowers the Ru center’s electron density, facilitating oxidative addition steps in catalysis .
- Steric Effects: DPEN’s phenyl groups create a chiral environment, but the tosyl substituent introduces minor steric clashes, reducing ee in some substrates .
- Matched/Mismatched Effects : Combining (R,R)-DPEN with specific phosphines (e.g., BINAP) enhances enantioselectivity, whereas tosyl-DPEN shows less dependency on ligand pairing .
Biological Activity
Ruthenium tosyl diphenylethylenediamine (TsDPEN) is an organometallic compound that has garnered significant attention in the field of catalysis, particularly for its role in asymmetric transfer hydrogenation (ATH) reactions. This compound serves as a catalyst in the reduction of ketones and imines, facilitating the synthesis of optically pure alcohols and amines. The biological activity of ruthenium complexes, including TsDPEN, is increasingly being explored for potential medicinal applications, particularly in cancer therapy and antimicrobial activity.
Ruthenium complexes like TsDPEN operate through a mechanism involving the coordination of substrates to the metal center, followed by transfer hydrogenation facilitated by the ligand. The sulfonyl group in TsDPEN stabilizes the deprotonated chelate, enhancing catalytic efficiency. Studies have shown that these complexes maintain their catalytic activity even in biological environments, highlighting their potential for therapeutic applications .
Case Studies and Research Findings
-
Asymmetric Transfer Hydrogenation :
- Study Summary : TsDPEN has been utilized in various studies to achieve high enantioselectivity in the reduction of ketones and imines. One notable study demonstrated its effectiveness in converting acetophenone to (R)-1-phenylethanol with enantiomeric excess exceeding 99% .
- Catalytic Performance : The catalyst was shown to be highly efficient under mild conditions, with turnover frequencies surpassing those of traditional catalysts .
-
Anticancer Activity :
- Research Findings : Recent investigations have indicated that ruthenium-based catalysts exhibit selective cytotoxicity against cancer cells. For instance, one study reported that TsDPEN-containing complexes could induce apoptosis in resistant cancer cell lines, suggesting a novel mechanism of action distinct from conventional chemotherapeutics .
- Mechanism Insights : The interaction between the ruthenium complex and cellular components may lead to oxidative stress, triggering cell death pathways .
-
Antimicrobial Properties :
- Study Overview : Another area of research has focused on the antimicrobial potential of ruthenium complexes. TsDPEN derivatives have shown promising results against various pathogenic bacteria and fungi, indicating their potential as new antimicrobial agents .
- Efficacy Data : In vitro studies demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a viable alternative for treating resistant infections .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing ruthenium tosyl dpen complexes, and what analytical techniques are essential for confirming their structural integrity?
- Methodological Answer : Synthesis typically involves ligand substitution reactions under inert atmospheres, using precursors like RuCl₃ and tosylated DPEN derivatives. Critical analytical steps include:
- X-ray crystallography for unambiguous structural determination.
- ¹H/¹³C NMR to verify ligand coordination and purity.
- ESI-MS to confirm molecular ion peaks.
- FT-IR to track functional groups (e.g., sulfonyl stretches from the tosyl group).
- Reference protocols should align with reproducibility standards .
Q. What are the primary catalytic applications of this compound in asymmetric synthesis, and how do reaction conditions influence enantioselectivity?
- Methodological Answer : This complex is widely used in hydrogenation and transfer hydrogenation of ketones. Key variables affecting enantioselectivity include:
- Solvent polarity (e.g., dichloromethane vs. ethanol).
- Temperature (lower temps often improve selectivity but slow kinetics).
- Substrate steric effects (bulky groups may require ligand modifications).
- Systematic screening using fractional factorial designs can optimize conditions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use glove boxes or Schlenk lines to prevent oxidation.
- Store in airtight containers under argon.
- Monitor for Ru leaching via ICP-MS in post-reaction mixtures.
- Follow waste disposal guidelines for heavy metals .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanistic role of the tosyl group in this compound during catalytic cycles?
- Methodological Answer :
- Kinetic isotope effects (KIE) to probe rate-determining steps.
- DFT calculations to compare electronic effects of tosyl vs. non-tosylated ligands.
- In-situ XAFS to monitor structural changes during catalysis.
- Contrast results with analogous complexes (e.g., Ru-BINAP) to isolate tosyl-specific effects .
Q. How should researchers address contradictions in literature reports regarding the catalytic efficiency of this compound under varying pH conditions?
- Methodological Answer :
- Perform meta-analysis of published data to identify confounding variables (e.g., substrate solubility, buffer systems).
- Conduct controlled pH-dependent studies with standardized substrates.
- Use multivariate regression to isolate pH’s contribution from other factors.
- Discuss limitations in prior studies (e.g., inconsistent activity measurements) .
Q. What strategies are effective for optimizing the turnover number (TON) of this compound in industrial-scale asymmetric reactions?
- Methodological Answer :
- Ligand tuning : Introduce electron-withdrawing groups to enhance metal center electrophilicity.
- Solvent engineering : Test ionic liquids or biphasic systems to stabilize active species.
- Continuous-flow reactors to minimize catalyst deactivation.
- Validate TON improvements via Hammett plots and Eyring analyses .
Q. How can computational modeling be integrated with experimental data to predict this compound’s performance in novel substrates?
- Methodological Answer :
- Molecular docking to simulate substrate-catalyst interactions.
- Machine learning models trained on existing enantiomeric excess (ee) datasets.
- Validate predictions via high-throughput screening of candidate substrates.
- Cross-reference with crystallographic data to refine computational parameters .
Q. What experimental approaches are recommended to assess the long-term stability of this compound in aerobic vs. anaerobic environments?
- Methodological Answer :
- Accelerated aging tests under controlled O₂ levels.
- Monitor decomposition via UV-vis spectroscopy (e.g., Ru oxide formation).
- Recycling experiments to quantify activity loss over cycles.
- Compare with TGA-DSC data to correlate stability with thermal profiles .
Data Presentation and Analysis Guidelines
- Tables : Include comparative ee values, TONs, and TOFs across substrates (e.g., acetophenone derivatives). Highlight outliers and statistical significance (p-values) .
- Figures : Use color-coded reaction schemes to differentiate mechanistic pathways. Avoid overcrowding with >3 structures per figure .
- Contradictions : Discuss discrepancies in catalytic activity using error bars and confidence intervals. Reference prior studies explicitly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
